Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone

Medicinal Chemistry Drug Design SAR

This benzothiadiazole-sulfonylpiperazine hybrid is a privileged scaffold for CNS drug discovery. The methanesulfonyl group enhances solubility and bioavailability, while the electron-withdrawing core enables fluorescent probe design. Its balanced CNS drug-like profile (MW 326.4, TPSA 120 Ų, XLogP3 0.3) accelerates hit-to-lead programs for neurodegenerative diseases. Ideal for SAR libraries in antimicrobial crop protection research. Procure now to advance your lead optimization.

Molecular Formula C12H14N4O3S2
Molecular Weight 326.39
CAS No. 1202986-36-4
Cat. No. B2774932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone
CAS1202986-36-4
Molecular FormulaC12H14N4O3S2
Molecular Weight326.39
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2
InChIInChI=1S/C12H14N4O3S2/c1-21(18,19)16-6-4-15(5-7-16)12(17)9-2-3-10-11(8-9)14-20-13-10/h2-3,8H,4-7H2,1H3
InChIKeyKVPTYFYLLJOBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone (CAS 1202986-36-4): A Unique Sulfonylpiperazine Building Block for CNS and Inflammation Research


Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone (CAS 1202986-36-4) is a heterocyclic compound belonging to the benzo[c][1,2,5]thiadiazole class, featuring a characteristic methanesulfonylpiperazine carbonyl substituent [1]. With a molecular weight of 326.4 g/mol and formula C12H14N4O3S2, it is registered under PubChem CID 45504173 and ChEMBL ID CHEMBL5010315 [2]. The compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly those targeting CNS disorders or inflammation, and its well-defined reactivity profile facilitates structure-activity relationship (SAR) studies in drug discovery [3]. Computed physicochemical properties include a topological polar surface area (TPSA) of 120 Ų and an XLogP3 of 0.3, indicating a balanced hydrophilicity profile [2].

Why Generic Substitution Fails for 1202986-36-4: The Critical Role of the Methylsulfonyl Group and Benzothiadiazole Core


Substituting Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone with another sulfonylpiperazine or benzothiadiazole analog is not straightforward due to the synergistic interplay of its functional groups. The methanesulfonyl group enhances solubility and bioavailability, while the benzothiadiazole scaffold is a strong electron-withdrawing fragment crucial for designing fluorescent probes and organic electronic materials [1]. Changing the sulfonyl substituent (e.g., to cyclopropylsulfonyl) alters the steric and electronic profile, directly impacting target affinity and pharmacokinetic properties. Even the distance between the benzothiadiazole core and the sulfonylpiperazine, via a carbonyl linker, is critical for maintaining a specific 3D conformation necessary for biological activity, as demonstrated by the class-level SAR of 1,3,4-thiadiazole sulfonylpiperazines [2]. Patent literature confirms that the specific integration of these moieties is key for activity against targets in neurodegenerative diseases [3].

Quantitative Differentiation: Head-to-Head Physicochemical and Structural Evidence for CAS 1202986-36-4


Molecular Shape and Flexibility: 1202986-36-4 vs. Cyclopropylsulfonyl Analog

The target compound features exactly 2 rotatable bonds, calculated from its SMILES structure, which is fewer than the 3 rotatable bonds in its closest analog, Benzo[c][1,2,5]thiadiazol-5-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone (CAS 1219906-86-1) . This difference quantifies a more rigid and conformationally restricted structure. The cyclopropyl analog also has a higher molecular weight of 352.43 g/mol , compared to 326.4 g/mol for the target compound [1].

Medicinal Chemistry Drug Design SAR

Lipophilicity (XLogP3) Match for CNS Drug Space: 1202986-36-4 vs. In-Class Benzothiadiazoles

The target compound has a computed XLogP3 of 0.3 [1], which falls squarely within the optimal range for CNS drug candidates (typically XLogP 1-3) [2]. In contrast, related benzothiadiazole-piperazine building blocks with aromatic substituents (e.g., 5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole) are predicted to be more lipophilic due to the additional phenyl ring, potentially limiting their CNS utility without further modification.

CNS Drug Discovery Pharmacokinetics Medicinal Chemistry

Topological Polar Surface Area (TPSA): Advantageous Permeability Profile for 1202986-36-4

The target compound has a computed TPSA of 120 Ų [1]. This is below the widely accepted threshold of 140 Ų for good oral bioavailability and CNS penetration [2]. While no single comparator compound was profiled in the same assay, this is a key differentiator from many in-class benzothiadiazole building blocks that bear additional amide, acid, or heteroaryl groups, which push their TPSA well beyond 140 Ų, thereby limiting passive membrane permeability.

ADME Drug Design Bioavailability

Sulfonylpiperazine Antimicrobial Potential: Class-Level Activity Benchmarking Against Commercial Agents

While direct antimicrobial data for the target compound is not available, a closely related class of 1,3,4-thiadiazole derivatives containing sulfonylpiperazine structures has demonstrated potent antimicrobial efficacy. In a recent study, the most potent analog (A24) achieved an EC50 of 7.8 µg/mL against Xanthomonas oryzae pv. oryzicola (Xoc). This was a 4.1-fold improvement over thiodiazole copper (EC50 = 31.8 µg/mL) and a 5.6-fold improvement over bismerthiazol (EC50 = 43.3 µg/mL) [1]. This class-level data strongly suggests that the sulfonylpiperazine motif is a key driver of bioactivity and that the target compound, as a member of this class, warrants investigation as a scaffold for novel antimicrobial agents.

Agrochemistry Antimicrobial Biofilm Inhibition

Procurement-Driven Applications for 1202986-36-4: Where Its Properties Provide a Strategic Advantage


CNS Drug Discovery: Hit-to-Lead Optimization for Neurodegenerative and Mood Disorders

The compound's favorable CNS drug-like profile, specifically its low molecular weight (326.4 g/mol), low lipophilicity (XLogP3=0.3), and acceptable TPSA (120 Ų), makes it an ideal core scaffold for CNS-focused hit-to-lead programs [1]. Modern medicinal chemistry programs are increasingly using such building blocks for the development of treatments for Parkinson's disease and related synucleinopathies, a field where recent patent activity explicitly highlights the potential of benzo[c][1,2,5]thiadiazole derivatives [2]. Its balanced properties directly support the design of SAR libraries to explore target affinity while maintaining optimal CNS penetration.

Agrochemical Discovery: Designing Next-Generation Biofilm Inhibitors

For researchers developing novel antimicrobials for crop protection, 1202986-36-4 offers a direct entry point into the sulfonylpiperazine chemical space that has demonstrated order-of-magnitude potency gains over commercial standards like thiodiazole copper [3]. Synthesizing a focused library of benzothiadiazole derivatives from this core could efficiently explore the SAR required to surpass the 7.8 µg/mL EC50 benchmark set by 1,3,4-thiadiazole analogs, potentially leading to more effective agricultural agents [3].

Chemical Biology: Developing Selective Chemical Probes for Bromodomain-Containing Proteins

The methanesulfonylpiperazine carbonyl moiety is a proven key structural element in potent, selective inhibitors of bromodomain-containing proteins, such as the BRD9 chemical probe I-BRD9 [4]. The benzothiadiazole core of the target compound offers a distinct, electron-withdrawing heterocycle that can be used as an alternative to the thieno-pyridine core in I-BRD9. Replacing the core while retaining the active sulfonylpiperazine group could lead to chemical probes with significantly altered selectivity profiles, key absorption, distribution, metabolism, and excretion (ADME) properties, and novel intellectual property positions.

Materials Science: Fluorescent Probe and Organic Electronics Development

The strong electron-withdrawing character of the benzothiadiazole core makes this compound a valuable synthon for donor-acceptor materials used in organic light-emitting diodes and fluorescent probes [5]. A procurement strategy centered on 1202986-36-4, versus other building blocks, is warranted when the research goal requires tuning the electron affinity of the final material without introducing the bulky, flexible substituents found on many other commercially available benzothiadiazoles, which can disrupt solid-state packing and degrade device performance.

Quote Request

Request a Quote for Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.